molecular formula C9H16 B1618607 2-Ethylbicyclo[2.2.1]heptane CAS No. 2146-41-0

2-Ethylbicyclo[2.2.1]heptane

Cat. No.: B1618607
CAS No.: 2146-41-0
M. Wt: 124.22 g/mol
InChI Key: DEMFSGPWYVAINM-UHFFFAOYSA-N
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Description

2-Ethylbicyclo[2.2.1]heptane is an organic compound with the molecular formula C9H16 and a molecular weight of 124.22 g/mol . It is an alkylated derivative of norbornane (bicyclo[2.2.1]heptane), featuring an ethyl group substituted on the bicyclic skeleton. The standard enthalpy of formation of the liquid phase (ΔfH°liquid) has been determined to be -140.3 ± 1.9 kJ/mol . Compounds based on the bicyclo[2.2.1]heptane structure are of significant interest in materials science. In particular, alkylated bicyclo[2.2.1]heptane derivatives are investigated as key molecular frameworks for formulating high-performance base oils, especially for use in traction drive fluids . These fluids are critical for lubricating traction drive apparatuses in applications like stepless regulators and require specific properties such as a high traction coefficient and a low pour point . The rigid, three-dimensional structure provided by the norbornane scaffold contributes to these desirable physical properties. As a functionalized norbornane, this compound serves as a valuable intermediate or model compound in organic synthesis and materials research for developing novel chemical products . This product is intended for research and development purposes and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylbicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-2-8-5-7-3-4-9(8)6-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMFSGPWYVAINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40880828
Record name bicyclo[2.2.1]heptane, 2-ethyl-
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Molecular Weight

124.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2146-41-0
Record name Bicyclo(2.2.1)heptane, 2-ethyl-
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Record name 5-Ethylnorbornane
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bicyclo[2.2.1]heptane, 2-ethyl-
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Contextualization of the Bicyclo 2.2.1 Heptane Framework in Organic Chemistry

The bicyclo[2.2.1]heptane system, commonly known as norbornane (B1196662), represents a cornerstone of alicyclic chemistry. fiveable.me Its structure is characterized by a cyclohexane (B81311) ring bridged between the 1 and 4 positions with a methylene (B1212753) group, resulting in a rigid, strained, and boat-like conformation. fiveable.me This inherent rigidity and strain significantly influence the reactivity and stereochemistry of its derivatives, making it a frequent subject of study in physical organic chemistry.

The norbornane framework is a key structural motif found in a variety of natural products and is utilized as a versatile building block in the synthesis of complex organic molecules, materials, and pharmaceuticals. fiveable.meontosight.aiontosight.ai The predictable stereochemical outcome of reactions involving this scaffold is particularly valuable. Synthetically, the bicyclo[2.2.1]heptane skeleton is often constructed via the Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile. ontosight.aiacs.org This powerful cycloaddition reaction allows for the efficient creation of the bicyclic core, which can then be further functionalized. acs.org The unique three-dimensional structure of norbornane derivatives allows them to serve as chiral auxiliaries in asymmetric synthesis or as rigid scaffolds for constructing molecules with specific spatial arrangements.

Table 1: General Properties of Bicyclo[2.2.1]heptane

Property Value
IUPAC Name Bicyclo[2.2.1]heptane
Common Name Norbornane
Molecular Formula C₇H₁₂
Molecular Weight 96.17 g/mol
CAS Number 279-23-2

| Structure | Bridged bicyclic hydrocarbon |

Significance of 2 Ethylbicyclo 2.2.1 Heptane As a Model System in Hydrocarbon Research

Regioselective and Stereoselective Synthesis Strategies

The precise control over the placement and orientation of substituents on the bicyclo[2.2.1]heptane core is paramount for tailoring its properties. Modern synthetic approaches have enabled a high degree of selectivity in the synthesis of this compound and its precursors.

Diels-Alder Cycloaddition Approaches for Bicyclo[2.2.1]heptene Precursors

The Diels-Alder reaction is a cornerstone in the construction of the bicyclo[2.2.1]heptene skeleton. This [4+2] cycloaddition, typically involving cyclopentadiene as the diene, allows for the formation of the bicyclic ring system in a single, atom-economical step. The choice of dienophile and reaction conditions is critical for controlling the regioselectivity and the endo/exo stereoselectivity of the resulting adduct.

For the synthesis of precursors to this compound, suitable dienophiles include butene derivatives or other olefins that can be subsequently converted to an ethyl group. For instance, the reaction of cyclopentadiene with 1-butene or 2-butene (B3427860) can yield 5-ethylbicyclo[2.2.1]hept-2-ene or 5,6-dimethylbicyclo[2.2.1]hept-2-ene, respectively. google.com These reactions are often carried out at elevated temperatures and pressures. Lewis acid catalysts can be employed to enhance the reaction rate and influence the stereochemical outcome.

A series of alkyl-substituted bicycloheptanes have been synthesized via the Diels-Alder cycloaddition of cyclopentadiene and C5–C8 α-olefins. These reactions were conducted using a threefold excess of the α-olefin to maximize the yield of the cross-coupled product, impressively proceeding without the need for a solvent or catalyst. acs.org

DieneDienophileProductReaction ConditionsYieldReference
Cyclopentadiene1-Hexene2-Butylbicyclo[2.2.1]hepteneSolvent-free, no catalystHigh acs.org
Cyclopentadiene1-Heptene2-Pentylbicyclo[2.2.1]hepteneSolvent-free, no catalystHigh acs.org
Cyclopentadiene1-Octene2-Hexylbicyclo[2.2.1]hepteneSolvent-free, no catalystHigh acs.org
Cyclopentadiene2-Butene5,6-Dimethylbicyclo[2.2.1]hept-2-eneElevated temperature and pressureNot specified google.com

Catalytic Hydrogenation Methods for Unsaturated Precursors

Once the unsaturated bicyclo[2.2.1]heptene precursor is obtained, catalytic hydrogenation is a common and efficient method to produce the saturated this compound. This reaction involves the addition of hydrogen across the double bond(s) in the presence of a metal catalyst.

The hydrogenation of precursors like 5-vinyl-2-norbornene is a complex process that can proceed through various intermediates. researchgate.net A study on the liquid-phase hydrogenation of 5-vinyl-2-norbornene over a palladium on alumina (B75360) (Pd/γ-Al2O3) catalyst revealed a mechanism involving the formation of (exo/endo)-2-vinylnorbornanes and (Z/E)-2-ethylidenenorbornanes, ultimately leading to the desired (exo/endo)-2-ethylnorbornanes. researchgate.net The process was found to have a parallel-sequential mechanism. researchgate.net

Another relevant precursor, 5-ethylidene-2-norbornene, can be hydrogenated to 2-ethylidene norbornane with high yield (93%) using a 10% Pd/C catalyst in an ethanol (B145695) solvent under a hydrogen atmosphere. google.comgoogle.com Raney nickel has also been employed as a catalyst for this transformation, operating at temperatures between -10 °C and 20 °C and pressures of 0.8-1.0 MPa, resulting in a high yield of the desired product. google.com

Unsaturated PrecursorCatalystSolventConditionsProductYieldReference
5-Vinyl-2-norbornenePd/γ-Al2O3n-Heptane76 °C(exo/endo)-2-EthylnorbornaneNot specified researchgate.netresearchgate.net
5-Ethylidene-2-norbornene10% Pd/CEthanolH2 atmosphere2-Ethylidene norbornane93% google.com
5-Ethylidene-2-norborneneRaney NickelNot specified-10 to 20 °C, 0.8-1.0 MPa2-Ethylidene norbornaneHigh google.com
NorborneneIron Metallaboratraned6-benzene1 atm H2, room tempNorbornane>95% nih.gov

Organometallic Reactions, including Grignard Reagents, for Alkylation and Functionalization

Organometallic reagents, particularly Grignard reagents (RMgX), are powerful tools for the alkylation and functionalization of the bicyclo[2.2.1]heptane skeleton. libretexts.org These reagents act as strong nucleophiles, capable of forming new carbon-carbon bonds by reacting with electrophilic centers such as carbonyl groups. libretexts.org

A common strategy involves the reaction of a Grignard reagent with a ketone precursor, such as bicyclo[2.2.1]heptan-2-one (norcamphor). For example, the in-situ Grignard reaction of bicyclo[2.2.1]heptan-2-one with an appropriate ethyl magnesium halide can stereoselectively yield endo-2-ethylbicyclo[2.2.1]heptan-2-ol. Subsequent dehydration of this alcohol can lead to the formation of 2-ethylidene norbornane.

The addition of Grignard reagents to aldehydes and ketones on the bicyclo[2.2.1]heptane framework allows for the synthesis of secondary and tertiary alcohols, respectively. libretexts.orgmasterorganicchemistry.com For instance, the reaction of an aldehyde with a Grignard reagent, followed by oxidation of the resulting secondary alcohol to a ketone, and a subsequent Grignard reaction can lead to the formation of a tertiary alcohol. masterorganicchemistry.com

Ketone/Aldehyde PrecursorGrignard ReagentIntermediate ProductSubsequent ReactionFinal ProductReference
Bicyclo[2.2.1]heptan-2-oneEthylmagnesium bromideendo-2-Ethylbicyclo[2.2.1]heptan-2-olDehydration2-Ethylidene norbornaneNot specified
Aldehyde on bicyclo[2.2.1]heptaneR-MgXSecondary alcoholOxidation to ketoneKetone on bicyclo[2.2.1]heptane masterorganicchemistry.com
Ketone on bicyclo[2.2.1]heptaneR'-MgXTertiary alcohol-Tertiary alcohol masterorganicchemistry.com

Enzyme-Catalyzed Asymmetric Synthesis of Chiral Derivatives

Enzymes, with their inherent chirality and high selectivity, offer an elegant approach to the synthesis of enantiomerically pure derivatives of this compound. Lipases and esterases are particularly useful for the kinetic resolution of racemic mixtures of bicyclo[2.2.1]heptane derivatives. researchgate.netthieme-connect.comrsc.org

For example, lipase-catalyzed transesterification has been successfully employed for the efficient resolution of various bicyclo[2.2.1]heptane diols and esters. researchgate.net In one study, the kinetic resolution of (±)-11 using lipase (B570770) from Candida rugosa produced the corresponding alcohol (+)-11 with an enantiomeric excess (ee) of over 98% and the acetate (B1210297) (−)-13 with an ee of over 99% at 50% conversion. researchgate.net Similarly, thermostable lipase SP 526 from Candida antarctica has been used for the enantioselective hydrolysis of a racemic bicyclo[2.2.1]heptane derivative on a large scale, affording the desired (+)-enantiomer with ≥ 99% ee. thieme-connect.com

Pig liver esterase and lipase from Aspergillus niger have also demonstrated enantioselective hydrolysis of racemic diacetates of bicyclo[2.2.1]heptane, yielding optically active monoacetates and recovering the unreacted diacetates in an optically active form. rsc.org

Racemic SubstrateEnzymeReaction TypeProduct(s)Enantiomeric Excess (ee)Reference
(±)-Bicyclo[2.2.1]heptane derivative (±)-11Candida rugosa lipaseTransesterification(+)-Alcohol and (-)-Acetate>98% and >99% researchgate.net
Racemic bicyclo[2.2.1]heptane methyl esterCandida antarctica lipase SP 526Hydrolysis(+)-Ester≥ 99% thieme-connect.com
Racemic 2,5-diacetoxybicyclo[2.2.1]heptanesPig liver esterase / Aspergillus niger lipaseHydrolysisOptically active monoacetates and diacetatesNot specified rsc.org
Racemic 2-azabicyclo[2.2.1]hept-5-ene-3-oneLipaseHydrolysis(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acidHigh google.com

Derivatization Strategies for Functionalized Bicyclo[2.2.1]heptane Systems

The functionalization of the this compound core opens up avenues for the synthesis of a wide array of derivatives with tailored properties. Derivatization often involves the interconversion of functional groups to introduce new chemical handles for further modification.

Functional Group Interconversions

Functional group interconversions on the bicyclo[2.2.1]heptane scaffold are essential for creating diverse derivatives. These transformations allow for the strategic modification of the molecule to introduce desired functionalities.

For instance, an alcohol group, introduced via a Grignard reaction, can be oxidized to a ketone. This ketone can then serve as an electrophilic site for further nucleophilic additions or other transformations. Conversely, a ketone can be reduced to a secondary alcohol.

Ester groups on the bicyclo[2.2.1]heptane framework can be hydrolyzed to carboxylic acids, which are versatile intermediates for the synthesis of amides, acid chlorides, and other acid derivatives. The Curtius rearrangement of acyl azides, derived from carboxylic acids, provides a route to amines.

The rigid bicyclo[2.2.1]heptane structure can influence the reactivity and selectivity of these functional group interconversions due to steric hindrance and conformational constraints. Careful selection of reagents and reaction conditions is therefore crucial to achieve the desired transformations efficiently and selectively.

Multi-step Synthetic Sequences for Complex Analogues

The construction of complex analogues of this compound often necessitates multi-step reaction sequences that build upon the core bicyclic structure. A common foundational strategy is the Diels-Alder reaction, which forms the bicyclo[2.2.1]heptene skeleton, followed by a series of functional group interconversions and skeletal modifications.

One such sequence involves the initial [4+2] cycloaddition of cyclopentadiene with an appropriate dienophile, followed by transformations such as hydrogenation and dehydration. For instance, the reaction of crotonaldehyde (B89634) with dicyclopentadiene, followed by hydrogenation and dehydration, represents a three-step process to access related bicyclic compounds. google.com

A more advanced sequential approach combines a Diels-Alder reaction with a subsequent rearrangement. This strategy has been employed to synthesize diverse functionalized bicyclo[2.2.1]heptanes. nih.govacs.org The sequence is initiated by a Diels-Alder reaction, and the resulting adduct undergoes an in situ rearrangement, the outcome of which is dependent on the substitution pattern of the reactants. nih.govacs.org For example, a rearrangement of Diels-Alder adducts derived from 2,3-disubstituted dienes can lead to the formation of functionalized bicyclo[2.2.1]heptanones. acs.org These multi-step processes are instrumental in creating structurally diverse libraries of bicyclo[2.2.1]heptane derivatives.

Table 1: Example of a Multi-step Sequence for a Bicyclo[2.2.1]heptane Analogue

Step Reaction Description
1 Diels-Alder Reaction Cyclopentadiene reacts with crotonaldehyde to form the initial bicyclic adduct. google.com
2 Hydrogenation The aldehyde and alkene functionalities in the adduct are reduced. google.com
3 Dehydration A hydroxyl group is eliminated to form the final product. google.com

Development of Novel Synthetic Pathways

Innovation in synthetic chemistry continues to provide more direct and efficient routes to functionalized bicyclo[2.2.1]heptane systems. These novel pathways focus on challenges such as installing functional groups at the sterically hindered bridgehead positions and controlling the absolute stereochemistry of the molecule.

Functionalization at the bridgehead carbons (C1 and C4) of the bicyclo[2.2.1]heptane skeleton is a significant synthetic challenge due to steric hindrance and the geometric constraints of the bicyclic system, which make reactions at these positions difficult. However, novel methods have been developed to overcome this limitation, providing access to these valuable building blocks. acs.org

A noteworthy advancement is the synthesis of bicyclo[2.2.1]heptane skeletons featuring two oxy-functionalized bridgehead carbons. acs.orgnih.gov This is achieved through an intermolecular Diels-Alder reaction using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes, a class of dienes not previously synthesized. acs.orgnih.gov This method provides direct access to bridgehead-difunctionalized systems. Furthermore, by tethering a dienophile to the C-5 position of the diene, an intramolecular Diels-Alder reaction can be induced, yielding a tricyclic carbon framework that incorporates the desired bridgehead-functionalized bicyclo[2.2.1]heptane skeleton. acs.orgnih.gov

Another powerful strategy is an organocatalytic formal [4+2] cycloaddition reaction. This method allows for the rapid and highly enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions. rsc.org The carboxylate group at the bridgehead position is a versatile handle for further synthetic transformations. rsc.org

Table 2: Selected Novel Pathways to Bridgehead-Functionalized Bicyclo[2.2.1]heptanes

Method Reactants Product Type Key Feature
Intermolecular Diels-Alder 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes + Dienophiles Bicyclo[2.2.1]heptane with two oxy-functionalized bridgeheads Direct difunctionalization of both bridgehead carbons. acs.orgnih.gov
Intramolecular Diels-Alder Cyclopentadiene with a dienophile at C-5 Tricyclic framework including a bridgehead-functionalized bicyclo[2.2.1]heptane Provides complex polycyclic structures in acceptable yields. acs.org
Organocatalytic Formal [4+2] Cycloaddition α′-ethoxycarbonyl cyclopentenones + Nitroolefins Bicyclo[2.2.1]heptane-1-carboxylates Highly enantioselective access to bridgehead-functionalized compounds. rsc.org

Asymmetric synthesis is essential for producing enantiomerically pure bicyclo[2.2.1]heptane derivatives for applications in medicinal chemistry and materials science. The use of chiral auxiliaries is a classical and effective strategy to control the stereochemical outcome of a reaction. In this "auxiliary-controlled method," an enantiomerically pure chiral molecule is temporarily attached to an achiral substrate to direct a subsequent stereoselective transformation. After the reaction, the auxiliary can be removed and often recovered for reuse.

Camphor-based derivatives are well-known chiral auxiliaries used in the asymmetric synthesis of bicyclo[2.2.1]heptane compounds. researchgate.net For example, acrylates derived from chiral alcohols prepared from (+)-camphor have been used in Diels-Alder reactions with cyclopentadiene. The chiral auxiliary directs the cycloaddition to occur on one face of the dienophile, resulting in a high degree of stereodifferentiation. researchgate.net

Another powerful technique is the asymmetric desymmetrization of a meso starting material. In one approach, a meso norbornene-type anhydride (B1165640) undergoes kinetically controlled desymmetrization using cinchona alkaloids as chiral auxiliaries. metu.edu.tr This process yields a chiral monoester carboxylic acid, which can then be converted into other chiral ligands and building blocks with high enantiomeric excess. metu.edu.tr The bornanesultam, another widely recognized chiral auxiliary, also finds application in the synthesis of chiral molecules containing the bicyclo[2.2.1]heptane scaffold. rsc.org

Table 3: Examples of Chiral Auxiliaries in Bicyclo[2.2.1]heptane Synthesis

Chiral Auxiliary Starting Material Reaction Type Outcome
Camphor-derived alcohols Acrylates Diels-Alder Cycloaddition High stereoface-differentiation (up to 94% d.e.). researchgate.net
Cinchona alkaloids meso-Norbornene anhydride Asymmetric Desymmetrization Chiral monoester with high enantiomeric excess (98% ee). metu.edu.tr
Bornanesultam Various Asymmetric Synthesis A well-known auxiliary for providing stereocontrol. rsc.org

Mechanistic Investigations of 2 Ethylbicyclo 2.2.1 Heptane Chemical Transformations

Pyrolysis and Thermal Decomposition Mechanisms

The thermal decomposition of 2-Ethylbicyclo[2.2.1]heptane, a strained bicyclic alkane, involves a series of complex chemical reactions. Understanding these mechanisms is crucial for its application as a high-energy-density fuel.

At elevated temperatures, typically above 400°C, the initial decomposition of this compound primarily proceeds through a retro-Diels-Alder reaction. This pathway involves the cleavage of the bicyclic ring system to yield cyclopentadiene (B3395910) and ethylene (B1197577) as the major primary products. The strained nature of the bicyclo[2.2.1]heptane framework makes this retro-[4+2] cycloaddition a thermodynamically favorable process at high temperatures.

Another potential initial decomposition pathway involves the homolytic cleavage of a carbon-carbon bond, particularly the bond connecting the ethyl group to the bicyclic core, due to its relatively lower bond dissociation energy compared to the ring C-C bonds. This would lead to the formation of an ethyl radical and a bicyclo[2.2.1]heptyl radical.

The primary products formed during pyrolysis can be summarized as follows:

Primary ProductChemical FormulaFormation Pathway
CyclopentadieneC₅H₆Retro-Diels-Alder Reaction
EthyleneC₂H₄Retro-Diels-Alder Reaction
Ethyl RadicalC₂H₅•C-C Bond Homolysis
Bicyclo[2.2.1]heptyl RadicalC₇H₁₁•C-C Bond Homolysis

The kinetics of this compound pyrolysis are significantly influenced by both temperature and pressure. The rate of decomposition increases with temperature, as expected for a thermally driven process. For instance, at 450°C, the half-life of the compound is approximately 12 minutes, which decreases to 4 minutes at 500°C. This indicates a strong temperature dependence of the reaction rate constants.

The following table illustrates the effect of temperature on the half-life of this compound:

Temperature (°C)Half-Life (minutes)
45012
5004

The initial homolytic cleavage of the C-C bond between the ethyl group and the bicyclic ring, as well as other C-C bonds within the strained ring system, generates a pool of radical intermediates. researchgate.net These radicals are highly reactive and initiate a complex series of subsequent reactions, known as radical chains.

The primary radicals, such as the ethyl radical and the 2-bicyclo[2.2.1]heptyl radical, can undergo various reactions including:

Hydrogen Abstraction: These radicals can abstract hydrogen atoms from parent molecules or other species, propagating the radical chain and forming stable products alongside new radicals.

Beta-Scission: The 2-bicyclo[2.2.1]heptyl radical can undergo ring-opening via beta-scission, leading to the formation of unsaturated cyclic or acyclic radicals.

Radical Recombination: Two radicals can combine to form a stable molecule, terminating the chain reaction.

The oxidation of strained compounds like this compound is known to proceed through a radical mechanism, which can lead to the formation of reactive oxygen species. researchgate.net While not a direct pyrolysis study, research on the toxic effects of this compound on bacteria suggests that its oxidation can generate superoxide (B77818) anion radicals and hydrogen peroxide. researchgate.netresearchgate.net This points to the high reactivity of the radical intermediates formed from the bicyclic structure.

Developing accurate kinetic models for the pyrolysis of this compound is essential for predicting product distributions and optimizing reaction conditions. These models typically consist of a large network of elementary reactions, each with its own rate constant.

The construction of such a model involves:

Mechanism Postulation: A comprehensive reaction mechanism is proposed, including initiation, propagation, and termination steps. This would encompass the retro-Diels-Alder pathway, various C-C and C-H bond scission reactions, and the subsequent reactions of the resulting radical and molecular species. gla.ac.uk

Rate Constant Estimation: Rate constants for each elementary reaction are determined, often through a combination of experimental data, theoretical calculations (like quantum chemistry and transition state theory), and analogies to similar known reactions. nist.gov

Model Validation: The model's predictions are compared with experimental data obtained from pyrolysis experiments under various conditions of temperature and pressure. The model is then refined to improve its accuracy.

Kinetic models for the pyrolysis of similar hydrocarbons, such as ethylene oxide, have been developed based on data from single-pulse shock-tube experiments and often involve a detailed mechanism of elementary reactions. nist.gov For complex systems like this compound, the model would need to account for the formation of a wide range of products.

Isomerization Reaction Pathways

The this compound molecule can exist as two stereoisomers: the exo isomer, where the ethyl group points away from the main bicyclic ring structure, and the endo isomer, where it is oriented towards the ring. The exo configuration is generally considered to be thermodynamically more stable due to reduced steric hindrance.

For instance, studies on the isomerization of substituted bicyclo[2.2.1]hept-5-ene-2-carbonitriles have shown that isomerization can occur under basic conditions, likely proceeding through a dianion intermediate. rsc.org In the context of thermal isomerization, it is plausible that the reaction could proceed through a radical mechanism, especially at pyrolysis temperatures where bond homolysis occurs. The formation of a 2-bicyclo[2.2.1]heptyl radical intermediate could allow for the rotation around the C-C bond before the radical is quenched, leading to a mixture of exo and endo products.

The relative stability of the exo and endo isomers is a key factor in their equilibrium distribution. acs.org In Diels-Alder reactions used to synthesize bicyclo[2.2.1]heptane derivatives, the endo product is often the kinetically favored product, but it can sometimes be isomerized to the more thermodynamically stable exo isomer.

The following table summarizes the key characteristics of the exo and endo isomers of this compound:

IsomerDescriptionRelative Stability
exo-2-Ethylbicyclo[2.2.1]heptaneThe ethyl group projects outward from the concave face of the norbornane (B1196662) system. Thermodynamically favored due to reduced steric strain.
endo-2-Ethylbicyclo[2.2.1]heptaneThe ethyl group points toward the bridgehead. Less common due to increased steric strain.

Studies of Ring-Opening Isomerization Reactions

The rigid, strained bicyclic framework of this compound and its derivatives makes them susceptible to ring-opening isomerization reactions, which are often catalyzed by acids or proceed under thermal conditions. These reactions typically involve the formation of carbocation intermediates, leading to skeletal rearrangements.

Acid-catalyzed isomerization of the bicyclo[2.2.1]heptane structure can lead to various derivatives with altered ring substituents. The mechanism involves the protonation of the bicyclic framework by Brønsted acid sites, which generates carbocation intermediates. These intermediates can then undergo hydride or alkyl shifts, resulting in skeletal rearrangements that favor the formation of thermodynamically more stable products. For instance, the isomerization of 5-ethylbicyclo[2.2.1]hept-2-ene, a precursor to this compound, can yield 2-ethylbicyclo[2.2.1]hept-2-ene and 2-ethylidenebicyclo[2.2.1]heptane. google.com

An example of such isomerization is the conversion of 5-ethylbicyclo[2.2.1]hept-2-ene over an alumina-boria catalyst at 155°C, which produced a mixture containing 2-ethylbicyclo[2.2.1]hept-2-ene (49%) and 2-ethylidenebicyclo[2.2.1]heptane (21%). google.com

Table 1: Acid-Catalyzed Isomerization of Bicyclo[2.2.1]heptane Derivatives

Catalyst Temperature Range (°C) Major Products Yield (%)
Alumina (B75360) (Al₂O₃) 150–250 2-Methylene-3-methylbicyclo[2.2.1]heptane 60–75
Silica-Alumina 200–350 2,3-Dimethylbicyclo[2.2.1]hept-2-ene 55–70
Zeolite H-Y 100–200 Mixture of isomers 50–65

Data sourced from Benchchem.

Thermal deazetization of related bicyclic compounds, such as 2,3-diazabicyclo[2.2.1]hept-2-ene, provides further insight into ring-opening mechanisms. This reaction is believed to proceed through a stepwise homolytic cleavage, forming a 1,4-cyclohexanediyl diradical intermediate. researchgate.net This intermediate can then rearrange to more flexible and entropically favored products. researchgate.net While not a direct reaction of this compound, this illustrates the propensity of the bicyclo[2.2.1]heptane skeleton to undergo ring-opening under thermal stress.

Double Bond Migration Mechanisms in Unsaturated Precursors

The synthesis of this compound often involves the hydrogenation of unsaturated precursors like 5-vinyl-2-norbornene (B46002) (VNB) or 5-ethylidene-2-norbornene (ENB). The isomerization of VNB to ENB is a crucial industrial process and involves the migration of a double bond. core.ac.uk

This isomerization can be catalyzed by various systems, including those based on cobalt and ethylaluminum compounds or alkali metal hydrides with amines. The mechanism of double bond migration is critical for producing ENB, which is a valuable monomer. The process involves the shift of the double bond from the vinyl group to an ethylidene group.

Studies on the photo-oxidation of polymers containing 5-ethylidene-2-norbornene have also shed light on double bond migration. The formation of a new band at 923 cm⁻¹ in the FTIR spectra is attributed to the out-of-plane C-H deformation of a new terminal double bond in the ethylidene moieties, indicating double bond migration. researchgate.net This migration is correlated with the formation of stable tertiary hydroperoxides. researchgate.net

The isomerization of VNB to ENB can be achieved using a catalytic system of an alkali metal hydride and an amine, with aliphatic 1,2-diamines showing the best activity. The activity of the alkali metal hydride increases with the size of the alkali metal (KH > NaH > LiH).

Reaction Kinetics and Determination of Rate Constants

The kinetics of reactions involving this compound and its derivatives are influenced by the rigid structure and steric hindrance of the bicyclic system. For instance, steric hindrance from the ethyl group, particularly in the endo position, can slow down the kinetics of electrophilic reactions compared to the exo isomer.

The dimerization of methyl-substituted bicyclo[2.2.1]heptene ring compounds, which are structurally similar to precursors of this compound, is sensitive to temperature. The reaction is typically carried out at or below 60°C, as higher temperatures can lead to the isomerization of the dimer product. google.com

In the context of isomerization reactions of related bicyclic compounds, solvent polarity has been shown to affect reaction rates. For the isomerization of tert-butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, polar aprotic solvents enhance the reaction rate, suggesting a dipole-stabilized transition state.

Table 2: Isomerization Rate Constants in Different Solvents

Solvent Rate Constant (k, min⁻¹)
THF 0.42
DMF 0.38
Toluene 0.11

Data sourced from Benchchem.

The enthalpy of combustion for liquid this compound has been determined to be -5688.0 ± 1.8 kJ/mol, which corresponds to a standard enthalpy of formation of -140.2 kJ/mol. nist.gov These thermodynamic data are crucial for understanding the energetics of its reactions.

Nucleophilic Substitution and Elimination Mechanisms in Bridged Bicyclic Systems

The rigid framework of the bicyclo[2.2.1]heptane system imposes significant constraints on reaction mechanisms, particularly for nucleophilic substitution (Sₙ) and elimination (E) reactions.

Nucleophilic Substitution: Sₙ1 reactions at the bridgehead carbon of a bicyclo[2.2.1]heptane derivative are highly disfavored. The formation of a carbocation at the bridgehead is energetically unfavorable because the rigid structure prevents the carbocation from adopting the preferred planar sp² hybridization. quora.com This leads to high strain energy in the transition state. quora.com Sₙ2 reactions are also hindered at the bridgehead due to the impossibility of backside attack by the nucleophile. quora.com

However, nucleophilic substitution can occur at other positions. For example, derivatives of bicyclo[2.2.1]heptane are involved in nucleophilic substitution reactions to synthesize various compounds. rsc.org The reactivity of these reactions can be influenced by the nature of the substituents and the reaction conditions.

Elimination Reactions: Elimination reactions in bicyclic systems are governed by Bredt's rule, which states that a double bond cannot be formed at a bridgehead carbon unless the ring system is large enough to accommodate it without excessive strain. kccollege.ac.in This is because the p-orbitals cannot achieve the necessary parallel alignment for pi-bond formation due to the rigid, bridged structure. kccollege.ac.in

Therefore, standard E2 elimination pathways that would lead to a double bond at the bridgehead are inhibited. Instead, elimination reactions in these systems may proceed through alternative mechanisms, such as syn-elimination, or may be accompanied by rearrangements. msu.edu For example, under base-catalyzed elimination conditions, the eclipsed configuration of the two-carbon bridge can prevent the anti-coplanar arrangement required for a typical E2 transition state. msu.edu

Stereochemical Analysis and Chiral Aspects of 2 Ethylbicyclo 2.2.1 Heptane

Elucidation of Stereoisomers (Exo/Endo Configurations)

The substitution of an ethyl group at the C2 position of the bicyclo[2.2.1]heptane skeleton introduces a stereocenter, leading to the formation of stereoisomers. The primary distinction between these isomers lies in the spatial orientation of the ethyl group relative to the one-carbon bridge (C7). This results in two principal diastereomers: exo-2-ethylbicyclo[2.2.1]heptane and endo-2-ethylbicyclo[2.2.1]heptane.

Exo Isomer : The ethyl substituent is oriented anti (away) from the one-carbon bridge. This configuration is generally the thermodynamically more stable of the two due to reduced steric hindrance.

Endo Isomer : The ethyl substituent is oriented syn (towards) the one-carbon bridge. This arrangement leads to greater steric repulsion, rendering the endo isomer less stable.

The identification and characterization of these isomers are typically accomplished using spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), is instrumental in determining the through-space proximity of protons and thus differentiating between the exo and endo configurations. Gas chromatography can also be employed, with the less stable endo isomer often exhibiting a shorter retention time.

Table 1: Stereoisomers of 2-Ethylbicyclo[2.2.1]heptane

IsomerDescriptionRelative Stability
exo-2-Ethylbicyclo[2.2.1]heptaneEthyl group is oriented away from the C7 bridge.More stable
endo-2-Ethylbicyclo[2.2.1]heptaneEthyl group is oriented towards the C7 bridge.Less stable

This table provides a simplified overview of the primary diastereomers of this compound.

Enantiomeric Differentiation and Assessment of Enantiomeric Purity

In addition to the exo and endo diastereomers, the presence of chirality in this compound means that each diastereomer also exists as a pair of enantiomers. The chiral centers in this compound are C1, C2, and C4.

The separation and analysis of these enantiomers require chiral techniques. Chiral gas chromatography, utilizing a chiral stationary phase, is a powerful method for resolving the enantiomeric pairs of both exo and endo isomers. High-performance liquid chromatography (HPLC) with a chiral column is another effective technique for determining enantiomeric excess (ee). rsc.org

The assessment of enantiomeric purity is crucial in fields such as asymmetric catalysis, where the specific stereochemistry of a ligand can dictate the stereochemical outcome of a reaction.

Strategies for Diastereoselective and Enantioselective Synthesis Control

The controlled synthesis of specific stereoisomers of this compound is a significant challenge in organic synthesis.

Diastereoselective Synthesis: The Diels-Alder reaction is a common method for constructing the bicyclo[2.2.1]heptane framework. The reaction of cyclopentadiene (B3395910) with an appropriate dienophile can lead to the formation of the bicyclic skeleton. Subsequent functionalization is then required to introduce the ethyl group. The diastereoselectivity of these reactions (the preference for forming one diastereomer over another) can often be influenced by the choice of catalyst and reaction conditions. For instance, the use of Lewis acid catalysts can favor the formation of the endo product in some Diels-Alder reactions.

One synthetic route involves the reaction of cyclopentadiene with 1-butene (B85601), which forms 5-ethylbicyclo[2.2.1]hept-2-ene as an intermediate. google.com This can then be isomerized to yield 2-ethylidenebicyclo[2.2.1]heptane and/or 2-ethylbicyclo[2.2.1]hept-2-ene. google.com

Enantioselective Synthesis: Achieving high enantioselectivity in the synthesis of this compound derivatives often involves the use of chiral auxiliaries or asymmetric catalysis. Chiral auxiliaries are chiral molecules that are temporarily incorporated into the reacting system to control the stereochemical course of the reaction. After the desired stereochemistry is established, the auxiliary is removed.

Asymmetric catalysis, on the other hand, employs a chiral catalyst to influence the formation of one enantiomer over the other. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of bicyclo[2.2.1]heptane derivatives. For example, chiral phosphine (B1218219) ligands derived from the bicyclo[2.2.1]heptane skeleton are used in asymmetric hydrogenation reactions. acs.org

Conformational Dynamics and Analysis of Ring Strain within the Bicyclo[2.2.1]heptane Skeleton

The bicyclo[2.2.1]heptane system is a rigid and highly strained molecule. acs.orgacs.orgnih.gov This rigidity arises from its bridged bicyclic structure, which locks the six-membered ring into a boat-like conformation. libretexts.org The inherent ring strain, estimated to be around 72 kJ/mol for the parent norbornane (B1196662), is a consequence of bond angle distortion and torsional strain from eclipsing C-H bonds. libretexts.org

The introduction of an ethyl group at the C2 position further influences the conformational preferences and can exacerbate the steric interactions within the molecule. The boat conformation of the cyclohexane (B81311) ring is held in place by the one-carbon bridge. libretexts.org

The high degree of ring strain in the bicyclo[2.2.1]heptane skeleton is a driving force in certain chemical reactions. acs.orgacs.orgnih.gov For example, retro-Diels-Alder reactions can be facilitated by the release of this strain.

Influence of Stereochemistry on Compound Reactivity and Reaction Pathways

The stereochemistry of the ethyl group (exo vs. endo) has a significant impact on the reactivity of this compound and its derivatives. The steric environment around the reactive centers is different for the two diastereomers, leading to different reaction rates and, in some cases, different reaction products.

For instance, in reactions involving nucleophilic attack at the C2 position, the exo face is generally more accessible than the sterically hindered endo face. Conversely, for reactions where the substituent directs an incoming reagent, the stereochemistry will play a crucial role in the outcome.

The differing steric hindrance between the exo and endo isomers can affect the kinetics of reactions such as electrophilic additions. The more sterically hindered endo isomer may react more slowly than the exo isomer. This difference in reactivity is a key consideration in the strategic design of syntheses involving bicyclo[2.2.1]heptane derivatives.

Advanced Computational Chemistry and Theoretical Frameworks

Quantum Mechanical Studies (Ab-initio, DFT, MP2, CCSD(T))

Quantum mechanical (QM) methods are fundamental to understanding the behavior of 2-ethylbicyclo[2.2.1]heptane at an electronic level. These computational techniques provide deep insights into the molecule's structure, stability, and reactivity by solving approximations of the Schrödinger equation.

The electronic structure of this compound has been investigated using methods like Density Functional Theory (DFT). DFT calculations indicate that the C–C single bonds in the bicyclic framework have lengths of approximately 1.54 Å, with bond angles around 109.5°, which is characteristic of sp³ hybridized carbon atoms. The rigid, strained bicyclo[2.2.1]heptane skeleton, however, imposes specific geometric constraints, such as a bridgehead C–C–C angle of about 93.7°.

Molecular orbital (MO) analysis, often performed in conjunction with electronic structure calculations, helps to explain the reactivity and electronic properties of the molecule. For related substituted norbornane (B1196662) systems, MO calculations using semi-empirical methods like INDO (Intermediate Neglect of Differential Overlap) and MNDO-PM3 (Modified Neglect of Diatomic Overlap, Parameterized Model 3) have been used to analyze the electronic structure of radical cations generated from these molecules. researchgate.net These analyses focus on the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial in determining the sites of electrophilic and nucleophilic attack.

Table 1: Geometric Parameters of this compound from Computational Studies

ParameterValueMethod
C1–C2 bond length1.54 ÅX-ray diffraction
C2–Cethyl bond angle112.3°DFT
Bridgehead C–C–C angle93.7°Crystallography

This table presents key geometric parameters obtained from both experimental and computational methods, illustrating the molecule's strained bicyclic structure. Data sourced from .

Computational methods are essential for mapping the reaction pathways of this compound. The molecule's bicyclic structure can undergo various transformations, including acid-catalyzed isomerization to form derivatives with different ring substituents. Characterizing these reaction pathways involves locating the transition state (TS) structures and calculating their energies.

The parameterization of force fields for molecular simulations often relies on QM data, including dihedral energy profiles generated by scanning a particular bond angle. nih.gov These QM scans, which can be performed at levels like HF/6-31G* or MP2/6-31G*, effectively map the energy along a reaction coordinate, revealing the energy barriers between different conformers or products. nih.gov While specific TS analyses for reactions involving this compound are not extensively detailed in the literature, the methodologies are well-established. For instance, studies on the radical cations of related norbornanes show pathways involving the loss of hydrogen atoms or hydrogenation of double bonds, providing insight into the molecule's potential reactivity under specific conditions like gamma irradiation. researchgate.net

The potential energy surface (PES) describes the energy of a molecule as a function of its geometry. Mapping the PES is crucial for identifying stable isomers and understanding conformational preferences. For this compound, a key feature of its PES is the existence of exo and endo stereoisomers, arising from the orientation of the ethyl group. Computational studies, corroborated by experimental data, consistently show that the exo configuration is thermodynamically more stable due to reduced steric strain compared to the endo configuration, where the ethyl group points toward the one-carbon bridge.

High-accuracy ab initio methods, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), are employed to calculate precise energetic properties. osti.gov For instance, gas-phase enthalpies of formation (ΔfH°m(g)) for alicyclic compounds like this compound are derived from these high-level calculations to ensure thermodynamic consistency, which is critical for applications such as jet fuel component analysis. osti.gov

The ethyl group at the 2-position significantly influences the conformation and reactivity of the bicyclo[2.2.1]heptane skeleton. As noted, the primary conformational effect is the strong preference for the exo isomer to minimize steric hindrance.

The ethyl group also enhances the molecule's susceptibility to functionalization at or near the substituent site. Theoretical predictions can quantify these effects by comparing the electronic structure and energy profiles of substituted versus unsubstituted norbornane. For example, by calculating the charge distribution and molecular orbital energies, one can predict how the electron-donating nature of the ethyl group affects the stability of carbocation intermediates or the activation energies of specific reactions. These theoretical approaches are vital for designing synthetic routes and understanding reaction mechanisms involving functionalized norbornane analogs.

Molecular Dynamics Simulations and Conformational Searching

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape and dynamic behavior of this compound over time. Given the molecule's flexibility, particularly the rotation of the ethyl group and slight puckering of the rings, a thorough conformational search is necessary to identify all relevant low-energy structures.

A common procedure for such a search involves generating an initial ensemble of conformer candidates. osti.gov These structures are then subjected to geometry optimization using a reliable quantum mechanical method, such as DFT with a basis set like B3LYP-D3(BJ)/def2-TZVP. osti.gov A full vibrational analysis is subsequently performed to confirm that the optimized structures are true energy minima on the potential energy surface. osti.gov This process ensures that the pool of conformers used in subsequent MD simulations is representative of the molecule's accessible states, which is crucial for calculating accurate thermodynamic and kinetic properties.

Development and Parameterization of Force Fields for Bicyclic Systems

Classical molecular dynamics simulations rely on force fields, which are sets of potential energy functions and associated parameters that describe the interactions between atoms. Developing accurate force fields for rigid, strained bicyclic systems like this compound presents unique challenges.

The parameterization process aims to reproduce high-quality QM calculations and experimental data. d-nb.info It typically involves several steps:

Initial Guess : Parameters are often taken from existing general force fields like GAFF or CGenFF. nih.gov

Electrostatic Parameterization : Atomic partial charges are optimized to reproduce the QM electrostatic potential (ESP) calculated at a level such as Hartree-Fock (HF) with the 6-31G* basis set. nih.gov

Dihedral Parameterization : Torsional parameters, which govern the molecule's flexibility, are of particular importance. "Soft" dihedrals with low rotational barriers are identified and their parameters are fitted to match the energy profiles from QM dihedral scans. nih.gov

Validation : The final force field is validated by comparing calculated properties, such as solvation free energies or densities of pure liquids, against experimental data or QM results. nih.govacs.org

Force fields like OPLS, AMBER, and CHARMM use empirically scaled non-bonded interactions for atoms separated by three bonds (1-4 interactions). arxiv.org However, achieving high accuracy for bicyclic systems can be difficult due to their unique geometry and strain. Some modern approaches automate the parameterization process, deriving system-specific parameters directly from QM calculations to improve accuracy. acs.orgarxiv.org The inclusion of bicyclic cores in the training sets of force fields like OPLS3 is a step toward better parameter transferability for these complex structures.

Table 2: Summary of Computational Methods and Applications

MethodApplicationReference
DFT (e.g., B3LYP)Geometry optimization, electronic structure, conformational search osti.gov
CCSD(T)High-accuracy calculation of formation enthalpies osti.gov
MP2Dihedral energy scans for reaction pathway analysis nih.gov
HF/6-31G*Calculation of electrostatic potential for charge parameterization nih.gov
MD SimulationsExploration of conformational space and molecular dynamics

This table outlines the various computational chemistry techniques used to study this compound and their specific applications.

Kinetic Modeling and Simulation of Complex Chemical Reaction Networks

The kinetic modeling and simulation of complex chemical reaction networks for this compound are crucial for understanding its behavior in high-energy applications and as a component in fuels. While a complete, experimentally validated kinetic model for this specific compound is not extensively detailed in publicly available literature, significant insights can be drawn from theoretical studies, experimental data on its decomposition, and models of analogous cycloalkanes.

Thermal Decomposition Kinetics

The thermal decomposition of this compound is a key aspect of its high-temperature chemistry. The primary pathway for its decomposition is a retro-Diels-Alder reaction, which is characteristic of the bicyclo[2.2.1]heptane framework. This reaction leads to the formation of cyclopentadiene (B3395910) and ethylene (B1197577).

Experimental studies have provided data on the kinetics of this decomposition. The half-life of this compound at various temperatures has been determined, illustrating the temperature dependence of its stability.

Table 1: Thermal Decomposition of this compound
Temperature (°C)Half-Life (min)Major Products
45012Cyclopentadiene, Ethylene
5004Cyclopentadiene, Ethylene

This data is fundamental for developing and validating kinetic models of its pyrolysis.

Oxidation and Combustion Chemistry

The oxidation of this compound, particularly at the elevated temperatures relevant to combustion, involves a complex network of elementary reactions. Strained hydrocarbons like this compound are known to undergo oxidation through radical mechanisms. osti.gov The initiation of these reactions often involves the abstraction of a hydrogen atom by radicals such as hydroxyl (•OH), leading to the formation of a 2-ethylbicyclo[2.2.1]heptyl radical.

Insights from Analogous Compounds

Due to the limited availability of a detailed kinetic model for this compound, researchers often rely on models developed for structurally related cycloalkanes, such as cyclohexane (B81311) and decalin. These models provide a framework for understanding the reaction classes and rate-setting steps that are likely to be important for this compound as well.

For instance, detailed kinetic models for cyclohexane oxidation have been developed and validated against experimental data from stirred reactors and rapid compression machines. osti.gov These models include comprehensive low-temperature and high-temperature reaction pathways. Similarly, the kinetic mechanism of decalin combustion has been studied, providing insights into the dehydrogenation, radical oxygenation, and 1,5 H-shift reactions that are characteristic of bicycloalkanes. jlu.edu.cn

A study on the kinetics of hydroxyl radical reactions with cyclopropane (B1198618) and cyclobutane (B1203170) provided the following Arrhenius parameters, which can serve as a reference for the reactivity of strained cyclic systems. scite.ai

Table 2: Kinetic Parameters for the Reaction of OH Radicals with Cycloalkanes
ReactantArrhenius Expression (k = A * exp(-Ea/RT))Temperature Range (K)
Cyclopropane(3.9 ± 0.6) x 10⁻¹² * exp(-(2.2 ± 0.1) kcal/mol / RT) cm³/molecule·s298–490
Cyclobutane(17.5 ± 1.5) x 10⁻¹³ cm³/molecule·s (at 298 K)298

Role of Computational Chemistry

Advanced computational chemistry methods, such as Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms of complex molecules like this compound. These theoretical frameworks allow for the calculation of thermochemical properties of reactants, intermediates, and products, as well as the energy barriers of elementary reaction steps. This information is essential for estimating rate constants where experimental data is unavailable.

For example, DFT calculations can be used to determine the bond dissociation energies for the different C-H bonds in this compound, helping to predict the most likely sites for hydrogen abstraction. Furthermore, computational studies can map out the potential energy surfaces for key reaction pathways, such as the decomposition of peroxy radicals, providing a deeper understanding of the branching ratios to different products.

Surrogate Fuel Modeling

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of 2-Ethylbicyclo[2.2.1]heptane, offering a window into the chemical environment of each proton and carbon atom.

¹H NMR and ¹³C NMR for Primary Structural Assignments

One-dimensional NMR techniques, including ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental in assigning the primary structure of organic molecules. For bicyclo[2.2.1]heptane derivatives, these methods help to identify the various proton and carbon signals. researchgate.net The chemical shifts (δ) in the spectra are indicative of the electronic environment of the nuclei, with variations arising from the rigid, strained bicyclic framework and the presence of the ethyl substituent. rsc.orgmdpi.com

Table 1: Representative NMR Data for Bicyclo[2.2.1]heptane Derivatives

Nucleus Chemical Shift (ppm) Range Notes
¹H 0.8 - 2.5 The signals for the ethyl group protons would be expected in the typical aliphatic region.

Note: This table is illustrative and based on general knowledge of similar compounds, as specific data for this compound was not found.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Information

To overcome the limitations of one-dimensional NMR, two-dimensional (2D) techniques are employed to map out the intricate network of atomic connections.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of adjacent protons through the carbon skeleton. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. researchgate.netgriffith.edu.auhmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the complete molecular structure, including the placement of the ethyl group on the bicyclo[2.2.1]heptane frame. researchgate.netresearchgate.net

These advanced NMR methods are indispensable for the complete and accurate assignment of all proton and carbon signals in complex molecules like this compound. researchgate.net

Application of Chiral Lanthanide Shift Reagents in NMR for Enantiomeric Purity Determination

This compound is a chiral molecule and can exist as a pair of enantiomers. Determining the enantiomeric purity is often essential. Chiral Lanthanide Shift Reagents (LSRs) are valuable tools for this purpose. harvard.edu These reagents are chiral complexes of lanthanide ions, such as europium or ytterbium. harvard.edursc.org

When an LSR is added to a solution of a chiral compound, it forms diastereomeric complexes with each enantiomer. nih.gov This interaction leads to differential shifts in the NMR signals of the two enantiomers, allowing for their distinction and quantification. psu.edu The magnitude of the separation of the signals (enantiomeric shift difference) is dependent on the specific LSR used and the substrate. harvard.edu For bicyclo[2.2.1]heptane derivatives, LSRs have been successfully used to resolve enantiomeric signals in their ¹³C NMR spectra. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry provides critical information about the molecular weight and fragmentation patterns of a compound, complementing the structural data obtained from NMR.

Electron Ionization Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Electron Ionization (EI) is a common technique where the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. wiley-vch.de The resulting mass spectrum for this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight of 124.22 g/mol . nist.govnist.govbldpharm.comcookechem.com

The fragmentation pattern is a unique fingerprint of the molecule. For bicyclo[2.2.1]heptane systems, fragmentation often occurs at the bridgehead positions. The presence of the ethyl group influences this pattern, leading to characteristic fragment ions. The NIST WebBook provides mass spectral data for this compound, which can be used for its identification. nist.govnist.gov

Table 2: Key Mass Spectral Fragments for Bicyclo[2.2.1]heptane

m/z (mass-to-charge ratio) Relative Intensity Possible Fragment
96 33.44 [C₇H₁₂]⁺
81 72.09 [C₆H₉]⁺
68 79.37 [C₅H₈]⁺
67 99.99 [C₅H₇]⁺
54 47.71 [C₄H₆]⁺

Data from NIST for the parent compound Bicyclo[2.2.1]heptane. The fragmentation of this compound would show additional or shifted peaks due to the ethyl group. nih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. rsc.org This precision allows for the determination of the exact molecular formula of a compound. For this compound, with a molecular formula of C₉H₁₆, HRMS would confirm the elemental composition by matching the measured exact mass to the calculated theoretical mass. wiley-vch.de

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques employed to identify the functional groups and ascertain the structural features of this compound. The IR spectrum is typically dominated by absorptions arising from changes in the dipole moment during molecular vibrations, while the Raman spectrum provides information about changes in polarizability. For a saturated hydrocarbon like this compound, the spectra are characterized by C-H and C-C stretching and bending vibrations.

The National Institute of Standards and Technology (NIST) has documented the availability of an IR spectrum for this compound. cdnsciencepub.com The characteristic IR absorption bands for alkanes are observed, primarily in the regions of 2850-3000 cm⁻¹ (C-H stretching) and 1350-1480 cm⁻¹ (C-H bending). The presence of the bicyclic system and the ethyl group introduces a unique vibrational fingerprint.

Table 1: Expected Vibrational Modes for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Assignment
C-H Stretch (CH₃, CH₂)2850 - 29602850 - 2960Asymmetric and symmetric stretching
C-H Stretch (Bridgehead)~2870~2870C-H bond on the bicyclic bridgehead
C-H Bend (CH₃, CH₂)1370 - 14701370 - 1470Scissoring, wagging, and twisting
C-C StretchWeak in IRStrong in RamanStretching of the carbon skeleton
Rocking/Deformation720 - 1300720 - 1300Skeletal and group deformations

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing information on bond lengths, bond angles, and the absolute configuration of chiral molecules.

A specific crystal structure determination for this compound has not been reported in the surveyed literature. However, the solid-state structures of numerous derivatives of the bicyclo[2.2.1]heptane framework have been extensively studied, offering valuable insights into the conformational rigidity and stereochemistry of this bicyclic system. azregents.edunih.goviucr.orgacs.orgrsc.orgwpmucdn.com

For instance, studies on various substituted norbornane (B1196662) derivatives reveal the characteristic boat conformation of the six-membered ring and the puckering of the five-membered rings. iucr.org The substituents can adopt either an exo or endo position, which significantly influences the molecule's steric and electronic properties.

To provide a representative example of the bicyclo[2.2.1]heptane core's solid-state structure, the crystallographic data for a related derivative, 2-chlorobicyclo[2.2.1]hept-5-ene-exo-2-carboxamide, is presented. wpmucdn.com This data illustrates the fundamental geometry of the bicyclic cage.

Table 2: Representative Crystallographic Data for a Bicyclo[2.2.1]heptane Derivative

Parameter Value (for a related derivative)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.85
b (Å)6.45
c (Å)11.23
β (°)109.8
Volume (ų)875
Z4

Note: The data presented is for 2-chlorobicyclo[2.2.1]hept-5-ene-exo-2-carboxamide and serves to illustrate the general structural features of the bicyclo[2.2.1]heptane framework. wpmucdn.com

The determination of the absolute configuration of chiral derivatives of bicyclo[2.2.1]heptane is also a critical aspect addressed by X-ray crystallography, often in conjunction with other chiroptical techniques. wpmucdn.com

Applications of 2 Ethylbicyclo 2.2.1 Heptane in Chemical Research

Role as Precursors and Intermediates in Advanced Organic Synthesis

The rigid bicyclo[2.2.1]heptane skeleton of 2-ethylbicyclo[2.2.1]heptane provides a structurally robust scaffold, making it a valuable precursor and intermediate in the field of advanced organic synthesis. Chemists utilize this framework to construct more complex molecular architectures with well-defined stereochemistry.

One notable application is its use as a precursor in the synthesis of CXCR2 antagonists. The bicyclic framework imparts a necessary rigidity to the final molecule, which is often crucial for effective binding to biological targets like protein receptors. The synthesis typically involves the functionalization of the this compound core, demonstrating its utility as a starting material for creating molecules with potential therapeutic applications. The synthesis of such derivatives often begins with a Diels-Alder reaction between cyclopentadiene (B3395910) and an appropriate dienophile to construct the core bicyclic system, which is subsequently modified to introduce the ethyl group and other functionalities.

Integration in the Development of Novel Advanced Materials and Polymers

The unique structural properties of the this compound framework are leveraged in the development of novel advanced materials and polymers. Its derivatives have found specific use as components in the production of high-performance fluids and specialized polymers where molecular structure dictates physical properties.

A significant application lies in the formulation of traction drive fluids. Derivatives such as 2-ethylidenebicyclo[2.2.1]heptane and 2-ethylbicyclo[2.2.1]hept-2-ene are key materials for producing the base oils of these fluids. google.com Traction fluids are essential lubricants for stepless regulators in automotive and industrial machinery, requiring a high traction coefficient for efficient power transmission. google.com The rigid, bulky nature of the bicyclo[2.2.1]heptane core contributes to these desired properties. Furthermore, the compound serves as a general precursor for creating advanced polymers, where its integration into a polymer chain can influence properties like thermal stability and mechanical strength.

Utilization as Model Compounds for Fundamental Mechanistic and Stereochemical Studies

Due to its conformationally rigid structure, this compound and its parent norbornane (B1196662) system are frequently used as model compounds to investigate the mechanisms of chemical reactions and to study stereochemical outcomes. The fixed geometry of the bicyclic system limits the number of possible conformations, which simplifies the analysis of reaction pathways and transition states.

The stereochemistry of the bicyclo[2.2.1]heptane skeleton is characterized by the presence of exo and endo positions. The ethyl group in this compound can exist in either of these orientations, with the exo form being thermodynamically favored due to reduced steric strain. This well-defined stereoisomerism allows researchers to study how the spatial arrangement of substituents influences chemical reactivity and product distribution, a critical aspect of stereochemical control in synthesis. evitachem.com

ParameterValueMethod
C1–C2 bond length1.54 ÅX-ray diffraction
C2–Cethyl bond angle112.3°DFT
Bridgehead C–C–C angle93.7°Crystallography
Data sourced from computational and crystallographic studies of the bicyclo[2.2.1]heptane framework.

Furthermore, this compound has been employed in toxicological studies as a model for strained hydrocarbon compounds. Research has shown that it can induce oxidative stress and DNA damage in bacterial cells. researchgate.net These studies use the compound to probe the fundamental mechanisms of toxicity, suggesting that the oxidation of the strained hydrocarbon may lead to the formation of reactive oxygen species (ROS), which are responsible for the observed cellular damage. researchgate.net This makes it a valuable tool for understanding the interaction of such molecules with biological systems at a mechanistic level.

Exploration in Molecular Solar Thermal Energy Storage Systems (related to norbornadiene-quadricyclane derivatives)

The bicyclo[2.2.1]heptane framework is central to the development of Molecular Solar Thermal (MOST) energy storage systems, one of the most promising technologies for capturing and storing solar energy. acs.orgfau.de These systems are typically based on the norbornadiene-quadricyclane (NBD-QC) couple. mdpi.com In this system, a norbornadiene derivative (a bicyclo[2.2.1]hepta-2,5-diene) absorbs solar energy and undergoes a photochemical [2+2] cycloaddition to form its high-energy, strained valence isomer, quadricyclane (B1213432) (tetracyclo[3.2.0.02,7.04,6]heptane). sigmaaldrich.com This process effectively stores the solar energy in the chemical bonds of the quadricyclane molecule. fau.de

While this compound itself is a saturated alkane and does not function as the photoswitch, its structural core is fundamental to the MOST system. The energy is stored within the strained cage of the quadricyclane derivative, which is a structural isomer of the bicyclo[2.2.1]heptane system. The stored energy can be released on demand as heat through a catalyzed or thermal back-conversion to the norbornadiene form. fau.desigmaaldrich.com

Research in this field focuses heavily on the chemical modification of the norbornadiene molecule to optimize its properties for solar energy storage. acs.org Introducing substituents, such as alkyl groups, onto the norbornadiene framework is a key strategy to tune the system's characteristics, including:

Solar Spectrum Match: Unsubstituted norbornadiene absorbs only in the UV region. Adding substituents can shift the absorption profile into the visible spectrum, allowing it to capture a larger portion of solar radiation. acs.orgmdpi.com

Energy Storage Density: The nature of the substituents influences the amount of energy stored (ΔHstorage) in the quadricyclane isomer. sigmaaldrich.com

Storage Lifetime: Substituents also affect the stability of the energy-rich quadricyclane, determining its half-life (t1/2) for long-term storage. nih.gov

The table below summarizes typical performance metrics for engineered NBD-QC systems, illustrating the goals of derivatization.

PropertyTypical Value RangeSignificance
Absorption Onset (λonset)up to 529 nmEnhances solar spectrum overlap. nih.gov
Energy Storage Densityup to 0.48 MJ kg⁻¹Determines the amount of energy stored per unit mass. nih.gov
Storage Half-life (t1/2)Hours to MonthsDictates the duration for which energy can be stored. nih.gov
Stored Enthalpy (ΔHstorage)~65-100 kJ mol⁻¹The amount of energy released per mole upon back-conversion. mdpi.comsigmaaldrich.com
Data sourced from studies on various norbornadiene-quadricyclane derivatives for MOST applications. mdpi.comsigmaaldrich.comnih.gov

Therefore, while the direct application involves an unsaturated precursor (a substituted norbornadiene), the stability, strain, and stereochemistry of the resulting bicyclo[2.2.1]heptane-type framework (quadricyclane) are the ultimate determinants of the system's efficacy in storing solar energy.

Q & A

Basic Question: How can thermodynamic properties like vaporization enthalpy of 2-ethylbicyclo[2.2.1]heptane be experimentally determined?

Answer:
The vaporization enthalpy (ΔHvap) of this compound can be measured using static vapor pressure techniques or gas chromatography (GC)-based methods. Experimental data from static vapor pressure studies between 349–396 K yield ΔHvap values of 44.4 kJ·mol⁻¹ at 364 K . To validate results, compare with computational methods like the Joback group contribution approach, which estimates properties based on molecular structure. Discrepancies between experimental and theoretical values (e.g., deviations >5%) may indicate limitations in group contribution models for strained bicyclic systems. Always calibrate instruments with reference compounds (e.g., n-alkanes) to ensure accuracy.

Basic Question: What synthetic strategies are available for constructing the bicyclo[2.2.1]heptane core in 2-ethyl derivatives?

Answer:
The bicyclo[2.2.1]heptane scaffold can be synthesized via [4+2] cycloaddition reactions, such as Diels-Alder between cyclopentadiene and ethylene derivatives. For 2-ethyl substitution, post-functionalization via alkylation (e.g., Grignard reagents) or hydrogenation of exo-methylene intermediates is effective . Stereochemical control (endo/exo selectivity) requires careful optimization of reaction conditions (e.g., Lewis acid catalysts). Characterization with NMR (e.g., NOESY for spatial proximity analysis) and X-ray crystallography is critical to confirm regiochemistry and stereochemistry.

Advanced Question: How can computational methods predict physical properties of this compound derivatives with high accuracy?

Answer:
Local and global molecular descriptors, such as the Quadratic Index of the Molecular Pseudograph’s Atom Adjacency Matrix (QIMPAAM), correlate with properties like boiling points. For example, QIMPAAM-based models predict boiling points of bicyclic hydrocarbons with <5% error compared to experimental data . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and compute HOMO-LUMO gaps for reactivity insights. For strained systems, include dispersion corrections (e.g., D3-BJ) to improve accuracy in van der Waals interactions.

Advanced Question: What challenges arise in designing high-energy-density derivatives of this compound with low sensitivity?

Answer:
Balancing energy density (detonation velocity, pressure) and impact sensitivity requires strategic functionalization. Introducing nitro (NO₂) groups increases enthalpy of formation (HOF) but may destabilize the scaffold. Computational screening using DFT (e.g., bond dissociation energies of C-NO₂ vs. N-NO₂ bonds) identifies stable candidates. For example, replacing labile N-NO₂ bonds with C-NO₂ in bicyclo[2.2.1]heptane derivatives reduces sensitivity while maintaining energy output . Validate predictions with small-scale impact tests (e.g., BAM fall hammer) and thermal analysis (DSC/TGA).

Advanced Question: How do stereochemical descriptors (exo/endo) affect the reactivity of this compound derivatives?

Answer:
Stereochemistry dictates steric accessibility of functional groups. For instance, endo-substituted ethyl groups exhibit higher steric hindrance in electrophilic reactions (e.g., halogenation), slowing kinetics compared to exo isomers. Stereoelectronic effects can be probed via Hammett plots or kinetic isotope effects (KIE). In asymmetric catalysis, chiral ligands (e.g., bornane sulfonamides) derived from bicyclo[2.2.1]heptane scaffolds require precise exo/endo control to achieve enantiomeric excess >95% .

Advanced Question: What analytical techniques resolve contradictions in reported phase transition data for bicyclo[2.2.1]heptane derivatives?

Answer:
Discrepancies in vaporization or sublimation data (e.g., conflicting ΔHvap values) often stem from impurities or measurement techniques. Use high-purity samples (>99.5%) and cross-validate with multiple methods:

  • Static vapor pressure : Measures vapor-liquid equilibrium directly but requires long equilibration times.
  • GC-headspace analysis : Faster but relies on partitioning coefficients.
  • Thermogravimetric analysis (TGA) : Assesses mass loss under controlled heating rates.
    For example, this compound’s ΔHvap from static methods (44.4 kJ·mol⁻¹) aligns with GC data within 2% error .

Basic Question: How can molecular modeling predict the hydrophobicity of this compound derivatives?

Answer:
Hydrophobicity (logP) is estimated using fragment-based methods (e.g., Crippen’s fragmentation) or atomistic simulations (e.g., MD with explicit water models). The bicyclo[2.2.1]heptane core contributes a logP increment of ~2.5 due to its rigid, non-polar structure. For 2-ethyl derivatives, add the ethyl group’s contribution (+0.5–0.7) . Validate predictions with reversed-phase HPLC (C18 column) using a gradient elution of acetonitrile/water.

Advanced Question: What mechanistic insights explain the formation of polychlorinated derivatives in bicyclo[2.2.1]heptane systems?

Answer:
Chlorination proceeds via radical or ionic pathways depending on conditions. UV-induced radical chlorination of camphene derivatives (e.g., this compound) generates polychlorinated bornanes through Wagner-Meerwein rearrangements. Key intermediates include 2-exo,10-dichlorobornane, identified via GC-MS and NMR . Competing pathways (e.g., C-Cl vs. C-H activation) are probed using deuterated analogs and kinetic modeling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.